2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of methoxy, methyl, and piperidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA typically involves the reaction of 2-methoxy-3-methylbenzoic acid with 4-(piperidin-1-yl)aniline in the presence of a thiourea reagent. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, 3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA may be explored for its potential therapeutic applications, such as anticancer, antiviral, or antimicrobial activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simple thiourea compound with similar functional groups.
Benzoylthiourea: A compound with a benzoyl group attached to the thiourea moiety.
Piperidinylthiourea: A compound with a piperidinyl group attached to the thiourea moiety.
Uniqueness
3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is unique due to the combination of methoxy, methyl, and piperidinyl groups, which may confer distinct chemical and biological properties compared to other thioureas.
Properties
Molecular Formula |
C21H25N3O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-methoxy-3-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H25N3O2S/c1-15-7-6-8-18(19(15)26-2)20(25)23-21(27)22-16-9-11-17(12-10-16)24-13-4-3-5-14-24/h6-12H,3-5,13-14H2,1-2H3,(H2,22,23,25,27) |
InChI Key |
AHXCOSLTJTVFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)OC |
Origin of Product |
United States |
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